TTNPB RAR Subtype Affinity Profile: Balanced Pan-Agonist with Defined EC50 Hierarchy
TTNPB demonstrates a distinct RAR subtype activation hierarchy (EC50: γ < β << α) that differentiates it from both the endogenous ligand ATRA and subtype-selective synthetic agonists. Unlike ATRA which shows relatively balanced nanomolar potency across all three RAR subtypes in most assay systems, TTNPB exhibits a pronounced 8.75-fold selectivity for RARγ (EC50=2.4 nM) over RARα (EC50=21 nM), with intermediate potency at RARβ (EC50=4.0 nM) [1]. This contrasts with the RARα-selective agonist BMS753 (Ki=2 nM for RARα, negligible activity at RARγ) and AM580 (RARα-preferring) . The defined EC50 hierarchy of TTNPB enables predictable RARγ/β-biased transcriptional outcomes at submaximal concentrations while maintaining pan-RAR activation at saturating doses.
| Evidence Dimension | RAR subtype activation potency (EC50) |
|---|---|
| Target Compound Data | RARα: EC50=21 nM; RARβ: EC50=4.0 nM; RARγ: EC50=2.4 nM |
| Comparator Or Baseline | BMS753 (RARα-selective): Ki=2 nM for RARα only; ATRA: comparable EC50s across α,β,γ in nanomolar range |
| Quantified Difference | 8.75-fold higher potency at RARγ vs RARα for TTNPB; BMS753 shows α-selectivity with negligible γ activity |
| Conditions | Transcriptional activation assays using RAR subtype-specific reporter constructs in transfected cells (Beard et al., 1995) |
Why This Matters
This defined subtype activation hierarchy enables researchers to select TTNPB when RARγ/β-biased transcriptional programming is desired while maintaining pan-RAR coverage at higher concentrations, a profile not achievable with ATRA or single-subtype-selective agonists.
- [1] Beard RL, et al. Synthesis and structure-activity relationships of stilbene retinoid analogs substituted with heteroaromatic carboxylic acids. J Med Chem. 1995;38(15):2820-2829. View Source
